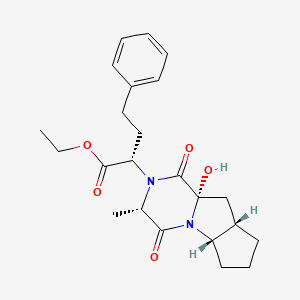

Cefdinir Impurity 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

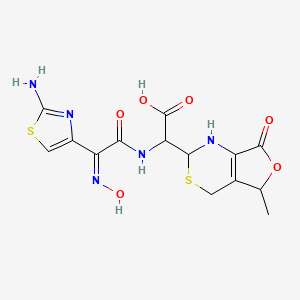

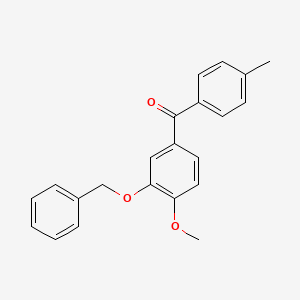

Cefdinir Impurity 4 is an impurity formed by the hydrolytic degradation pathway of β-lactam ring opened lactones . It is used in the preparation of cephem derivatives .

Synthesis Analysis

The synthesis of Cefdinir involves the use of triphenylphosphine and triethylamine, and acylation of 7-amino-3-vinylcephem-4-carboxylic acid followed by deprotection with K2CO3 in the presence of ammonium chloride .Chemical Reactions Analysis

Cefdinir and its degradation products have been obtained by HPLC Analysis . The structures of ten related impurities were characterized on the bases of MS/MS data, general mass fragmentation pathway of cefdinir, and UV spectra .Physical And Chemical Properties Analysis

The molecular weight of Cefdinir Impurity 4 is 413.4 g/mol . More detailed physical and chemical properties are yet to be reported.Applications De Recherche Scientifique

Pharmaceutical Quality Control

Impurity control is a key factor in drug quality control . The International Conference on Harmonization of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) requires that impurities whose apparent contents are 0.1% or above in new drugs should be identified . Cefdinir Impurity 4 is one of the impurities that need to be identified and characterized in the bulk drug of Cefdinir .

Drug Synthesis Process

Cefdinir Impurity 4 is one of the impurities that originate from the synthesis process of Cefdinir . Understanding the synthesis process and the formation of impurities can help improve the manufacturing process and the quality of the final product .

Drug Degradation Study

Cefdinir Impurity 4 is one of the main degradation products of Cefdinir . Studying the degradation products can provide insights into the stability of the drug and its shelf life .

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS) Methods

Column switching LC/MS methods were developed for rapid identification of impurities in Cefdinir, including Cefdinir Impurity 4 . This method provides an effective means for the rapid identification of impurities in chromatographic systems containing non-volatile salt .

Drug Formulation

The presence of Cefdinir Impurity 4 can affect the formulation of Cefdinir. For example, it was found that the preparation of Cefdinir nanosuspension using a media milling technique improved its oral bioavailability in rats by about 3-fold, compared with a marketed Cefdinir suspension .

Drug Regulation

The presence and amount of Cefdinir Impurity 4 in Cefdinir can affect its regulation. Different pharmacopoeias have different requirements for the control of related substances in Cefdinir .

Mécanisme D'action

Target of Action

Cefdinir Impurity 4, also known as “2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

The compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

The compound’s action affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting this pathway, the compound prevents the formation of a key component of the bacterial cell wall, leading to bacterial cell death .

Pharmacokinetics

Cefdinir Impurity 4 is rapidly absorbed from the gastrointestinal tract, with a mean time to peak plasma concentration of approximately 3 hours . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.5 hours .

Result of Action

The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective against organisms that are resistant to other cephalosporins due to the production of beta-lactamase enzymes .

Safety and Hazards

Propriétés

IUPAC Name |

2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLDACXFQGVEO-UWVJOHFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)/C(=N\O)/C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747023 |

Source

|

| Record name | {[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino}(5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefdinir Impurity 4 | |

CAS RN |

178422-45-2 |

Source

|

| Record name | {[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino}(5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)